

Application Notes and Protocols for Pharmacokinetic Studies of Donepezil N-oxide

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Compound of Interest

Compound Name: Donepezil N-oxide

Cat. No.: B600812

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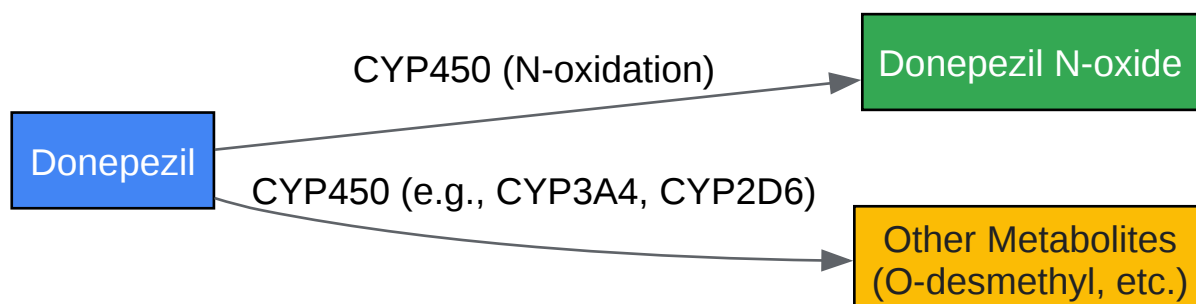
For Researchers, Scientists, and Drug Development Professionals

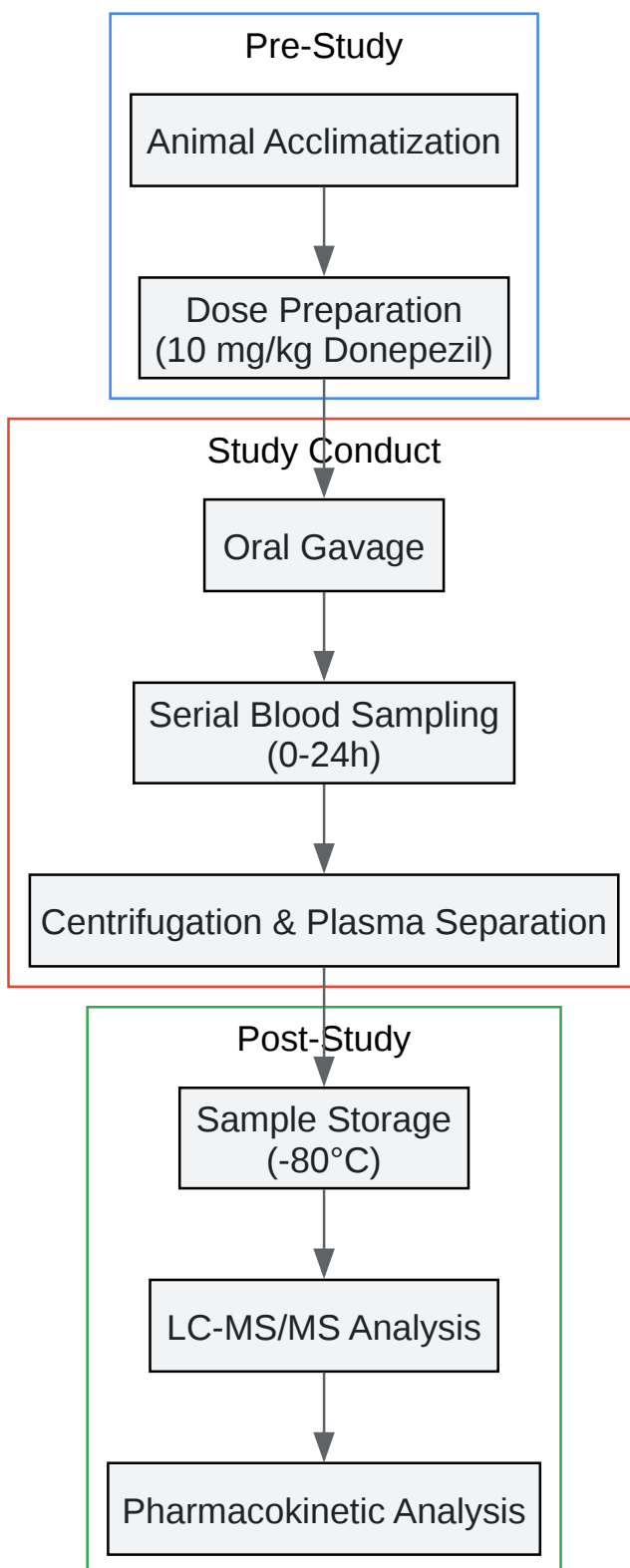
Introduction

Donepezil, an acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its metabolism in vivo leads to several metabolites, including **Donepezil N-oxide**. Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive assessment of the drug's overall activity, potential for drug-drug interactions, and safety profile. Donepezil is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, as well as CYP1A2.[1] The metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation, resulting in various metabolites.[2] **Donepezil N-oxide** is one of the main metabolites, and while considered minor, it is pharmacologically active.[3][4] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of **Donepezil N-oxide** in a preclinical setting.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism. One of the key pathways is N-oxidation, which leads to the formation of **Donepezil N-oxide**. This process is primarily mediated by cytochrome P450 enzymes.





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References

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